molecular formula C14H22ClNO B1624389 Preclamol hydrochloride CAS No. 88768-67-6

Preclamol hydrochloride

Cat. No. B1624389
CAS RN: 88768-67-6
M. Wt: 255.78 g/mol
InChI Key: NRHUDETYKUBQJT-BTQNPOSSSA-N
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Description

Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, is a selective dopamine autoreceptor agonist . It has been used in the research of schizophrenia .


Synthesis Analysis

The synthesis of Preclamol involves a prudent and scalable process utilizing Michael addition and in-situ reduction/cyclization of an aryl-α-carbethoxy acetonitrile derivative as a key step . Another method involves the palladium-catalysed arylation of the zinc enolate of N-propyl-2-piperidinone .


Molecular Structure Analysis

The molecular formula of Preclamol hydrochloride is C14H22ClNO . Its average mass is 255.784 Da and its monoisotopic mass is 255.138992 Da .


Chemical Reactions Analysis

Preclamol hydrochloride is a dopamine (DA) agonist with autoreceptor as well as postsynaptic receptor stimulatory properties . It inhibits the locomotor activity of mice and rats in low doses .


Physical And Chemical Properties Analysis

Preclamol hydrochloride has a boiling point of 342.2ºC at 760 mmHg . Its exact mass is 255.13900 and it has a LogP of 3.72150 . The substance is solid and its color ranges from white to light yellow .

Scientific Research Applications

Parkinsonian Fluctuations

Preclamol hydrochloride, a selective dopamine autoreceptor and postsynaptic mixed agonist-antagonist, has been researched for its potential application in treating patients with disabling on-off Parkinsonian fluctuations. Studies have shown that Preclamol has a mild yet significant anti-akinetic effect, which is less than that caused by subcutaneous apomorphine but induces less dyskinesia. This suggests its therapeutic potential in managing Parkinson's disease symptoms (Pirtošek, Merello, Carlsson, & Stern, 1993).

Schizophrenia Treatment

In a study involving male schizophrenic volunteers, Preclamol hydrochloride demonstrated safety and potential antipsychotic efficacy. Administered intramuscularly in a single rising dose design, the drug showed promising pharmacokinetic properties and did not exhibit untoward effects on major organ systems. Furthermore, it indicated potential antipsychotic action in some subjects, supporting its viability for further research in schizophrenia treatment (Tamminga, Cascella, Lahti, Lindberg, & Carlsson, 2005).

Radiosynthesis and Dopaminergic Imaging

Preclamol hydrochloride has been explored in the context of dopaminergic imaging. In a study, it was radiolabeled for potential application in elucidating dopaminergic transmission in rodent models. The study involved synthesizing [11C]Preclamol and evaluating its binding kinetics in rat brain regions. Despite its good penetration through the blood-brain barrier, the study concluded that [11C]Preclamol showed minimal preferential uptake in dopaminergic brain regions, suggesting limited suitability for cerebral PET studies (Vasdev, Natesan, Galineau, Garcia, Stableford, McCormick, Seeman, Houle, & Wilson, 2006).

Safety And Hazards

Preclamol hydrochloride is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not need to be labelled in accordance with EC directives or respective national laws .

properties

IUPAC Name

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHUDETYKUBQJT-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017949
Record name Preclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Preclamol hydrochloride

CAS RN

88768-67-6
Record name Preclamol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRECLAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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